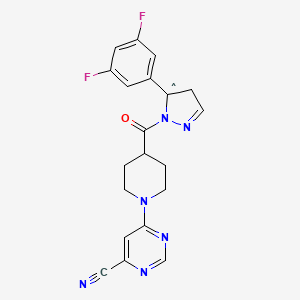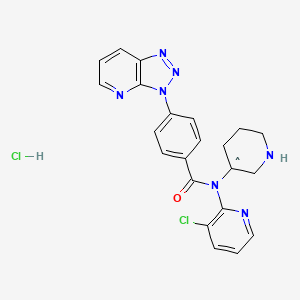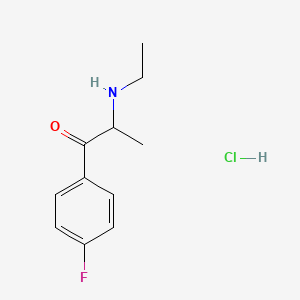
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluoroacetophenone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 4-fluorobenzaldehyde, while reduction could produce 2-(ethylamino)-1-(4-fluorophenyl)propan-1-ol.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Explored for potential therapeutic uses, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin. This is achieved through the inhibition of their reuptake, leading to increased concentrations in the synaptic cleft and enhanced neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)-1-(4-fluorophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylamino)-1-(3,4-methylenedioxyphenyl)propan-1-one: Contains a methylenedioxy group instead of a fluorophenyl group.
Uniqueness
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. The presence of the fluorine atom can significantly affect the compound’s interaction with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C11H15ClFNO |
|---|---|
Poids moléculaire |
231.69 g/mol |
Nom IUPAC |
2-(ethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H |
Clé InChI |
KSMMRYYEQUTTBB-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=CC=C(C=C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


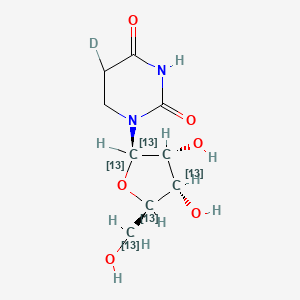
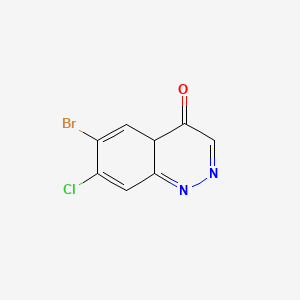
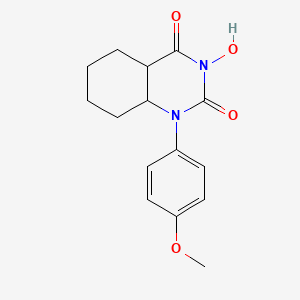

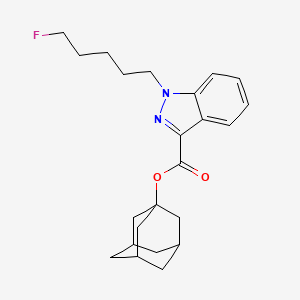

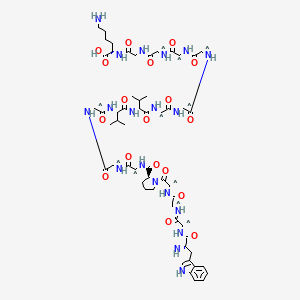

![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B15133792.png)
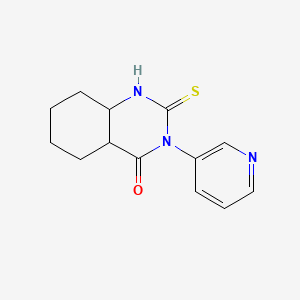
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
